2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazol core. Key substituents include:
- A 2-ethyl group at position 2 of the thiazolo-triazol system.
- A central methyl-bridged moiety connecting a 4-(2-fluorophenyl)piperazine group and a 4-methoxyphenyl group.
The 4-methoxyphenyl group may improve solubility due to its electron-donating methoxy substituent.
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-8-10-17(32-2)11-9-16)29-14-12-28(13-15-29)19-7-5-4-6-18(19)25/h4-11,21,31H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLQXPJWKIDYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel hybrid structure that integrates thiazole and triazole moieties. Its complex architecture features multiple functional groups, including a fluorophenyl moiety and a piperazine ring, which enhance its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 482.53 g/mol. The structure is characterized by the following features:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 482.53 g/mol |
| Functional Groups | Thiazole, Triazole, Piperazine, Fluorophenyl |
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. The thiazolo[3,2-b][1,2,4]triazol framework has been associated with various antimicrobial activities against bacteria and fungi. For instance:
- Antifungal Activity : Compounds containing triazole rings have demonstrated antifungal properties against various strains of fungi.
- Antibacterial Properties : The presence of piperazine moieties has been linked to enhanced antibacterial activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Notably:
- NCI-60 Cell Line Screening : Similar compounds have shown promising cytostatic activity against multiple cancer cell lines. For example, derivatives demonstrated significant growth inhibition (GI) values against non-small cell lung cancer (NSCLC) cell lines.
| Compound | Cell Line | GI Value (10 μM) |
|---|---|---|
| 4b | HOP-92 | 86.28% |
| 4a | HCT-116 | 40.87% |
| 4h | SK-BR-3 | 46.14% |
These findings suggest that the compound may interact with kinase receptors and other cellular targets involved in cancer proliferation.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The thiazole and triazole rings may inhibit specific enzymes involved in cellular signaling pathways.
- Interference with DNA Synthesis : Similar compounds have been shown to affect DNA replication and repair mechanisms.
- Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce programmed cell death in cancer cells.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Study on Thiazole Derivatives : A series of thiazole-pyrimidine compounds were synthesized and evaluated for anticancer activity. One derivative showed an IC50 value significantly lower than that of doxorubicin against A549 human lung adenocarcinoma cells .
- Anticonvulsant Activity Evaluation : Some thiazole-containing compounds were tested for anticonvulsant effectiveness in animal models, indicating potential neuroprotective properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thiazolo-triazol derivatives with modifications on the piperazine and aryl substituents. Below is a comparative analysis with key analogs from the literature:
Table 1: Structural and Functional Comparison
*Calculated based on structural analogy to CAS 886914-81-4 .
Key Comparative Insights:
Core Structure Variations: The target compound and CAS 886914-81-4 share the thiazolo-triazol core, while Compounds 4 and 5 feature a simpler thiazole-triazol system.
Substituent Effects :
- Piperazine Modifications : The target compound’s 2-fluorophenylpiperazine differs from the 4-fluorophenylpiperazine in Compounds 4 and 5 . Ortho-substitution on the phenyl ring may sterically hinder receptor interactions compared to para-substitution.
- Aryl Groups : The 4-methoxyphenyl group in the target compound likely increases solubility compared to the chlorophenyl (Compound 4) or furan (CAS 886914-81-4) analogs. However, furan’s smaller size (CAS 886914-81-4) may improve membrane permeability .
- Alkyl Chains : The ethyl group in the target compound balances lipophilicity, whereas bulky substituents like butyl/isopropyl (Compounds f/g ) reduce solubility but extend half-life.
Crystallographic Behavior :
- Compounds 4 and 5 crystallize in triclinic systems with planar conformations except for a perpendicular fluorophenyl group. This suggests the target compound may exhibit similar packing behavior, influencing its solid-state stability.
Synthetic Considerations :
- High yields (>80%) for Compounds 4 and 5 via dimethylformamide (DMF) crystallization indicate that polar aprotic solvents are effective for analogous syntheses.
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclic coupling. A general approach includes:
- Step 1 : Condensation of substituted piperazine derivatives (e.g., 4-(2-fluorophenyl)piperazine) with thiazolo-triazole intermediates under reflux in ethanol or PEG-400 media .
- Step 2 : Catalytic coupling using Bleaching Earth Clay (pH 12.5) at 70–80°C to introduce the 4-methoxyphenylmethyl group .
- Optimization : Yield improvements (up to 85%) are achieved by adjusting solvent polarity (e.g., PEG-400 vs. ethanol), catalyst loading (10 wt%), and reaction time (monitored via TLC) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H NMR : Peaks at δ 2.4–3.1 ppm confirm piperazine protons, δ 6.7–7.8 ppm validate aromatic substituents, and δ 4.3 ppm indicates the methoxy group .
- IR : Stretching frequencies at 1650–1680 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O of methoxy), and 3350 cm⁻¹ (O-H) .
- HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of substituents to enhance bioactivity?
- Piperazine Substitution : Fluorophenyl groups at the piperazine nitrogen improve CNS penetration due to increased lipophilicity (logP ~2.8) .
- Thiazolo-triazole Core : Electron-withdrawing groups (e.g., ethyl at position 2) stabilize the triazole ring, enhancing metabolic stability .
- Methoxy Positioning : Para-substitution on the phenyl ring optimizes steric interactions with target enzymes (e.g., 14-α-demethylase) .
- Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents with high binding affinity to targets like 3LD6 .
Q. What in silico strategies are effective for predicting pharmacokinetic properties and target binding?
- Docking Studies : The compound shows a docking score of −9.2 kcal/mol against 14-α-demethylase (PDB: 3LD6), suggesting antifungal potential .
- ADME Prediction : SwissADME predicts moderate bioavailability (F30% = 65%) and blood-brain barrier permeability (BBB+), supported by topological polar surface area (TPSA = 75 Ų) .
- MD Simulations : 100-ns simulations in GROMACS reveal stable binding with RMSD <2.0 Å, validating target engagement .
Q. How should researchers address contradictory data in biological activity assays?
- Case Example : Discrepancies in IC50 values (e.g., 2.1 µM vs. 8.7 µM) may arise from assay conditions (e.g., serum-free vs. serum-containing media) .
- Resolution : Standardize protocols (e.g., ATP-based viability assays) and validate using orthogonal methods (e.g., SPR for binding kinetics) .
- Statistical Analysis : Apply ANOVA to compare variances across replicates and identify outliers .
Q. What strategies are recommended for evaluating metabolic stability and toxicity?
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound loss via LC-MS/MS (t1/2 >60 min suggests stability) .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., inhibition <50% at 10 µM indicates low risk) .
- Ames Test : Use TA98 and TA100 strains to assess mutagenicity (non-mutagenic up to 100 µg/plate) .
Methodological Guidelines
-
Experimental Design :
- Prioritize DOE (Design of Experiments) to optimize synthetic parameters (e.g., temperature, solvent ratio) .
- Use positive controls (e.g., fluconazole for antifungal assays) to benchmark activity .
-
Data Validation :
-
Ethical Compliance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
